SMP-93566

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

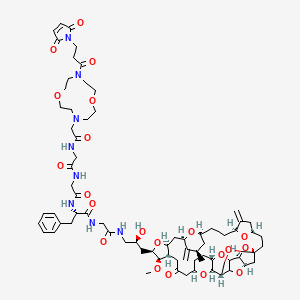

分子式 |

C72H100N8O21 |

|---|---|

分子量 |

1413.6 g/mol |

IUPAC 名称 |

(2S)-2-[[2-[[2-[[2-[10-[3-(2,5-dioxopyrrol-1-yl)propanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide |

InChI |

InChI=1S/C72H100N8O21/c1-41-28-47-10-12-52-42(2)29-49(94-52)16-18-72-35-57-67(100-72)68-69(99-57)70(101-72)66-53(98-68)13-11-48(96-66)31-45(81)32-50-55(34-54(95-47)43(41)3)97-56(65(50)91-4)33-46(82)36-73-59(84)38-76-71(90)51(30-44-8-6-5-7-9-44)77-60(85)39-74-58(83)37-75-61(86)40-78-20-24-92-26-22-79(23-27-93-25-21-78)62(87)17-19-80-63(88)14-15-64(80)89/h5-9,14-15,41,46-57,65-70,82H,2-3,10-13,16-40H2,1,4H3,(H,73,84)(H,74,83)(H,75,86)(H,76,90)(H,77,85)/t41-,46+,47+,48-,49+,50+,51+,52+,53+,54-,55+,56-,57-,65-,66+,67+,68?,69?,70+,72+/m1/s1 |

InChI 键 |

XFKBIZUMLNGFRK-XYLNRSODSA-N |

手性 SMILES |

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)C7C(O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CNC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CN1CCOCCN(CCOCC1)C(=O)CCN1C(=O)C=CC1=O)O |

规范 SMILES |

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CNC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CN1CCOCCN(CCOCC1)C(=O)CCN1C(=O)C=CC1=O)O |

产品来源 |

United States |

Foundational & Exploratory

What is SMP-93566 and its primary use in oncology research?

An In-Depth Technical Guide to SMP-93566 in Oncology Research

Introduction

This compound is an investigational antibody-drug conjugate (ADC) that has demonstrated significant in vivo anti-tumor effects in preclinical models of ovarian, gastric, and breast cancer.[1][2] As a targeted therapy, this compound is designed to selectively deliver a cytotoxic payload to cancer cells, thereby minimizing systemic toxicity and enhancing therapeutic efficacy. This document provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation.

Core Components and Mechanism of Action

This compound is a complex molecule comprising a monoclonal antibody, a stable linker, and a potent cytotoxic payload. While specific details regarding the antibody target and the precise chemical structures of the linker and payload are proprietary and detailed within patent literature, the general mechanism of action follows the established paradigm for ADCs.

A patent application, WO2023061405A1, describes a "highly-stable targeted linker-drug conjugate" identified as compound this compound.[1] This document highlights the conjugate's excellent plasma stability, storage stability, and potent anti-tumor effects, attributing these properties to a specific linker technology.[1] The linker is designed to have a low payload shedding rate, ensuring that the cytotoxic agent remains attached to the antibody until it reaches the target tumor cells.[1][2]

The proposed mechanism of action for this compound is initiated by the binding of the monoclonal antibody component to a specific antigen on the surface of cancer cells. Following this binding, the ADC-antigen complex is internalized by the cell through endocytosis. Once inside the cell, the linker is cleaved, releasing the cytotoxic payload. The payload then exerts its anti-tumor effect, leading to cell death.

Signaling Pathway

The following diagram illustrates the generalized signaling pathway and mechanism of action for an antibody-drug conjugate like this compound.

References

In-Depth Technical Guide: The Mechanism of Action of SMP-93566 as a Component of the Antibody-Drug Conjugate SMP-656

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of SMP-93566, the drug-linker component of the novel antibody-drug conjugate (ADC), SMP-656. SMP-656 is an investigational therapeutic agent that targets the Human Epidermal Growth Factor Receptor 2 (HER2) and utilizes a potent cytotoxic payload, eribulin, delivered via an innovative and highly stable linker technology. This document synthesizes available preclinical and early clinical data, details experimental methodologies, and visualizes key pathways and processes to offer a thorough understanding of this promising ADC.

Introduction to SMP-656: A Novel HER2-Targeting ADC

SMP-656 is an antibody-drug conjugate developed by Xiling Lab, designed for the treatment of HER2-expressing solid tumors.[1] It is composed of three key components:

-

A humanized anti-HER2 monoclonal antibody: This component provides specificity, targeting cancer cells that overexpress the HER2 receptor, a well-established therapeutic target in various cancers, including breast and gastric cancer.

-

Eribulin as the cytotoxic payload: Eribulin is a potent tubulin inhibitor, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2]

-

The this compound drug-linker: This component consists of the eribulin payload attached to a proprietary "SuperHydra™" (also referred to as SuperHydro®) linker. This advanced linker technology is designed to offer superior stability in circulation, preventing premature payload release and thereby enhancing the therapeutic window.[1][3]

A key innovation in SMP-656 lies in the SuperHydra™ linker, which is engineered to resist retro-Michael deconjugation, a common pathway of payload detachment for maleimide-based linkers. This enhanced stability is intended to ensure that the cytotoxic payload is efficiently delivered to the tumor site, maximizing efficacy while minimizing off-target toxicities.[1][3]

Mechanism of Action

The mechanism of action of SMP-656 follows the established paradigm for antibody-drug conjugates, involving a multi-step process that culminates in the targeted destruction of cancer cells.

-

Target Binding: The anti-HER2 antibody component of SMP-656 binds with high specificity to the HER2 receptor on the surface of tumor cells.

-

Internalization: Following binding, the SMP-656-HER2 receptor complex is internalized into the cell via receptor-mediated endocytosis.

-

Lysosomal Trafficking and Payload Release: The endosome containing the ADC-receptor complex fuses with a lysosome. Inside the acidic and enzyme-rich environment of the lysosome, the linker is cleaved, releasing the eribulin payload into the cytoplasm.

-

Cytotoxicity: The released eribulin binds to tubulin, inhibiting microtubule polymerization. This disruption of the cellular cytoskeleton leads to G2/M phase cell cycle arrest and ultimately triggers apoptosis (programmed cell death).

-

Bystander Effect: A notable feature of SMP-656 is its significant bystander effect. The released, cell-permeable eribulin can diffuse out of the targeted cancer cell and kill neighboring tumor cells, including those that may have lower or no HER2 expression. This is particularly important for treating heterogeneous tumors.[3]

Quantitative Data Summary

Preclinical and early clinical studies have provided quantitative data on the efficacy and safety of SMP-656, often in comparison to the established HER2-targeting ADC, trastuzumab deruxtecan (DS-8201a).

Table 1: In Vivo Efficacy of SMP-656 in Xenograft Model[3]

| Model | Treatment Group | Equivalent Payload Dose (mpk, single dose) | Duration of Tumor Inhibition |

| NCI-N87 (Gastric Cancer) | SMP-656 | 0.08 | 62 days |

| DS-8201a | 0.08 | 23 days |

Table 2: Safety Profile of SMP-656[3]

| Parameter | Value | Species |

| Highest Non-Severely Toxic Dose (HNSTD) | 10 mpk | Non-human primates |

Table 3: Preliminary Phase I/Ib Clinical Trial Results (Abstract 89MO)[2]

| Patient Cohort | N | Objective Response Rate (ORR) |

| ADC-naïve | 6 | 100% (6/6) |

| Prior ADC treatment | 6 | 83.3% (5/6) |

| All Patients | 30 | - |

| Grade ≥3 Treatment-Emergent Adverse Events (TEAEs) | 30 | 23.3% |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical development of SMP-656.

In Vitro Cytotoxicity Assays

-

Objective: To determine the potency of SMP-656 against various cancer cell lines, including those with varying levels of HER2 expression and those resistant to other treatments.

-

Cell Lines: A panel of cancer cell lines, including HER2-positive (e.g., NCI-N87 gastric cancer), HER2-low breast cancer cells, and DS-8201a-resistant cell lines were used.

-

Protocol:

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

SMP-656 and a comparator ADC (e.g., DS-8201a) were serially diluted and added to the wells.

-

Cells were incubated with the ADCs for a period of 72 to 120 hours.

-

Cell viability was assessed using a standard colorimetric assay (e.g., MTS or CellTiter-Glo®) to measure the metabolic activity of viable cells.

-

The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response data to a four-parameter logistic curve.

-

In Vivo Xenograft Tumor Model Studies

-

Objective: To evaluate the anti-tumor efficacy of SMP-656 in a living organism.

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude) were used.

-

Protocol:

-

Human cancer cells (e.g., NCI-N87) were subcutaneously implanted into the flank of the mice.

-

Tumors were allowed to grow to a predetermined size (e.g., 100-200 mm³).

-

Mice were randomized into treatment groups (e.g., vehicle control, SMP-656, DS-8201a).

-

ADCs were administered intravenously (IV) at specified doses and schedules (e.g., a single dose at 0.08 mpk payload equivalent).

-

Tumor volume and body weight were measured two to three times per week. Tumor volume was calculated using the formula: (Length x Width²)/2.

-

The study endpoint was reached when tumors reached a maximum allowed size or at a pre-defined time point (e.g., 62 days). Tumor growth inhibition (TGI) was calculated to determine efficacy.

-

References

Unraveling SMP-93566: An Antibody-Drug Conjugate with Potential in Solid Tumors

For Immediate Release

SMP-93566 is an investigational antibody-drug conjugate (ADC) that has demonstrated promising pre-clinical anti-tumor activity. Characterized by a low rate of payload shedding, this ADC has shown potential for treating solid tumors such as ovarian, gastric, and breast cancer in in-vivo studies.[1][2][3][4][5][6][7][8][9] While detailed public information regarding the specific payload and linker technology remains limited, this technical overview synthesizes the currently available data for researchers, scientists, and drug development professionals.

Core Concepts of this compound

As an ADC, this compound is designed to selectively deliver a cytotoxic agent to cancer cells. This targeted delivery is achieved by attaching a potent small molecule drug (the payload) to a monoclonal antibody via a chemical linker. The antibody is engineered to bind to a specific antigen present on the surface of tumor cells, thus minimizing exposure of healthy tissues to the cytotoxic payload and potentially reducing side effects.

The available information highlights a key feature of this compound: a low payload shedding rate.[1][2][3][4][5][6][8] This suggests a stable linker technology, which is crucial for the efficacy and safety of an ADC. A stable linker ensures that the cytotoxic payload remains attached to the antibody while in circulation and is only released upon internalization into the target cancer cell.

General Mechanism of Action for Antibody-Drug Conjugates

While the specific signaling pathways affected by this compound are not yet publicly disclosed, the general mechanism of action for ADCs provides a framework for understanding its potential therapeutic effect.

Potential Clinical Applications

This compound has been investigated in pre-clinical models of ovarian, gastric, and breast cancer.[1][3][4][5][6][7][8][9] The selection of these tumor types suggests that the target antigen for the monoclonal antibody component of this compound is prevalent in these malignancies.

Future Directions

Further research and clinical development will be necessary to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include the identification of the specific molecular target, a detailed characterization of the payload's mechanism of action, and comprehensive clinical trials to evaluate its safety and efficacy in cancer patients. The low payload shedding rate observed in preclinical studies is a promising feature that may translate to a favorable therapeutic window in clinical settings. As more data becomes publicly available, a more in-depth understanding of this novel ADC will emerge.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeting dormant ovarian cancer cells in vitro and in an in vivo mouse model of platinum resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Breast cancer response to paclitaxel in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The drug efficacy testing in 3D cultures platform identifies effective drugs for ovarian cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Efficacy of Adjuvant FOLFOX6 for Patients With Gastric Cancer after D2 Lymphadenectomy: A Propensity Score-matched Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Positive Safety and Efficacy of NI-1801 in Platinum Resistant Ovarian Cancer Patients Presented in Proffered Paper Oral Presentation at ESMO 2025 - BioSpace [biospace.com]

- 8. researchgate.net [researchgate.net]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

Unveiling the Target of SMP-93566: A Technical Overview for Researchers in Oncology Drug Development

Disclaimer: As of December 2025, the specific target antigen for the antibody-drug conjugate (ADC) SMP-93566, under development by Sumitomo Pharma, has not been publicly disclosed in scientific literature, patent filings, or clinical trial registries. This document serves as a comprehensive technical guide illustrating the anticipated scientific framework and experimental validation that would be presented for an ADC of this nature, intended for researchers, scientists, and drug development professionals. The data, experimental protocols, and signaling pathways detailed herein are representative examples based on common ADC targets in breast and ovarian cancer and should not be considered as factual data for this compound.

Executive Summary

This compound is an investigational antibody-drug conjugate (ADC) that has demonstrated preclinical anti-tumor activity in breast and ovarian cancer models. While the precise molecular target of its antibody component remains proprietary, this guide outlines the typical characterization of such a therapeutic. It will cover the hypothetical identification of a target antigen, the mechanism of action of the ADC, and the experimental methodologies used to validate its efficacy and safety. The objective is to provide a robust framework for understanding the core components of an ADC program for professionals in the field.

Hypothetical Target Antigen Identification and Validation

The selection of an appropriate target antigen is paramount for the success of an ADC. The ideal target should be highly expressed on the surface of tumor cells with minimal to no expression on healthy tissues. For the purpose of this guide, we will hypothesize a fictional target, "Transmembrane Glycoprotein X" (TGX), as the antigen for this compound.

Target Expression Profile

Quantitative analysis of TGX expression would be critical. The following table summarizes hypothetical expression data in breast and ovarian cancer cell lines and patient-derived xenograft (PDX) models.

| Cell Line/Model | Cancer Type | TGX Expression (Receptors/Cell) | Source |

| SK-BR-3 | Breast Cancer (HER2+) | ~1.5 x 10^6 | Fictional Study A |

| MDA-MB-231 | Breast Cancer (TNBC) | ~2.0 x 10^5 | Fictional Study A |

| OVCAR-3 | Ovarian Cancer | ~8.0 x 10^5 | Fictional Study B |

| A2780 | Ovarian Cancer | ~3.5 x 10^5 | Fictional Study B |

| BC-PDX-1 | Breast Cancer PDX | High | Fictional Study C |

| OV-PDX-2 | Ovarian Cancer PDX | Moderate to High | Fictional Study C |

| Normal Breast Epithelial Cells | Healthy Tissue | < 1.0 x 10^3 | Fictional Study D |

| Normal Ovarian Surface Epithelial Cells | Healthy Tissue | < 1.0 x 10^3 | Fictional Study D |

Experimental Protocol: Quantitative Flow Cytometry for Target Expression

Objective: To quantify the number of TGX receptors on the surface of cancer and normal cells.

Methodology:

-

Cell Preparation: Adherent cells are detached using a non-enzymatic cell dissociation solution. Cells are washed with PBS and resuspended in FACS buffer (PBS with 2% FBS).

-

Antibody Staining: Cells are incubated with a saturating concentration of a fluorescently labeled anti-TGX monoclonal antibody (or the antibody component of this compound) for 1 hour on ice.

-

Quantitative Analysis: A calibrated bead standard (e.g., Quantum™ Simply Cellular®) with a known number of antibody binding sites is used to generate a standard curve.

-

Data Acquisition: Samples are analyzed on a flow cytometer, and the mean fluorescence intensity (MFI) of the stained cells is measured.

-

Calculation: The MFI of the sample is interpolated onto the standard curve to determine the number of antibody binding sites per cell.

Mechanism of Action of this compound

The proposed mechanism of action for an ADC like this compound follows a multi-step process, from target binding to the induction of cell death.

Caption: Hypothetical mechanism of action for this compound.

Preclinical Efficacy

The anti-tumor activity of this compound would be evaluated in various in vitro and in vivo models of breast and ovarian cancer.

In Vitro Cytotoxicity

The potency of this compound would be assessed by determining its half-maximal inhibitory concentration (IC50) in cancer cell lines with varying levels of target antigen expression.

| Cell Line | Cancer Type | TGX Expression | This compound IC50 (nM) |

| SK-BR-3 | Breast Cancer | High | 0.5 |

| MDA-MB-231 | Breast Cancer | Moderate | 15.2 |

| OVCAR-3 | Ovarian Cancer | High | 1.1 |

| A2780 | Ovarian Cancer | Moderate | 25.8 |

| Normal Fibroblasts | Healthy Tissue | Low | > 1000 |

Experimental Protocol: In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic activity of this compound against cancer cell lines.

Methodology:

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with serial dilutions of this compound or a non-targeting control ADC for 72-96 hours.

-

Viability Assessment: Cell viability is measured using a commercially available assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Data Analysis: Luminescence values are normalized to untreated controls, and the IC50 is calculated using a non-linear regression model.

In Vivo Anti-Tumor Activity

The efficacy of this compound in a living organism would be tested in xenograft models.

Caption: Workflow for a typical in vivo xenograft study.

Signaling Pathway Analysis

Understanding the downstream signaling pathways affected by the target antigen can provide insights into the broader biological impact of the ADC. If TGX were a receptor tyrosine kinase, its inhibition by this compound could impact pathways like PI3K/Akt/mTOR.

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion and Future Directions

While the precise target of this compound is not yet in the public domain, the framework presented here illustrates the rigorous scientific evaluation necessary for the development of a novel antibody-drug conjugate. Future disclosures from Sumitomo Pharma will be essential to fully understand the therapeutic potential of this compound in breast and ovarian cancer. Key future research directions would include the identification of predictive biomarkers for patient selection, evaluation of combination therapies, and understanding mechanisms of potential resistance.

The Role of SMP-93566 in Gastric Cancer: An Overview of an Investigational Antibody-Drug Conjugate

A technical guide based on currently available information.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information on SMP-93566 is based on limited publicly available data. Detailed experimental protocols, extensive quantitative data, and fully elucidated signaling pathways are not yet widely published in the scientific literature. This guide serves as a summary of the existing information and a framework for understanding the potential role of this investigational agent in gastric cancer.

Introduction to this compound

This compound is identified as an investigational antibody-drug conjugate (ADC) that has demonstrated in vivo tumor inhibitory effects in preclinical models of several cancers, including gastric cancer.[1][2] ADCs are a class of targeted cancer therapies designed to deliver a potent cytotoxic agent (payload) specifically to cancer cells by linking it to a monoclonal antibody that recognizes a specific antigen on the tumor cell surface. This approach aims to increase the therapeutic window of the cytotoxic agent by minimizing its exposure to healthy tissues.

The specific target antigen, the cytotoxic payload, and the linker technology used in this compound are not yet publicly disclosed.

Putative Mechanism of Action in Gastric Cancer

While the precise signaling pathways affected by this compound have not been detailed in public literature, the general mechanism of action for an ADC involves a multi-step process. This process is the basis for its intended therapeutic effect in inhibiting tumor growth.

Caption: Putative mechanism of action for this compound in a gastric cancer cell.

The proposed workflow for this compound's activity is as follows:

-

Target Binding: The antibody component of this compound is expected to bind to a specific antigen expressed on the surface of gastric cancer cells.

-

Internalization: Following binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.

-

Payload Release: Inside the cell, the ADC is trafficked to lysosomes, where the linker is cleaved, releasing the cytotoxic payload.

-

Cytotoxicity: The released payload then exerts its cell-killing effect, for instance, by damaging DNA or disrupting microtubule dynamics, ultimately leading to apoptosis (programmed cell death) of the cancer cell.

Preclinical Data in Gastric Cancer

Information regarding the preclinical efficacy of this compound in gastric cancer is currently limited to the statement that it demonstrates in vivo tumor inhibitory effects.[1][2] To provide context for the type of data that would be expected from preclinical studies of a similar agent, the following tables are presented as illustrative examples.

Table 1: Example In Vitro Cytotoxicity Data

| Gastric Cancer Cell Line | Target Antigen Expression (Example) | This compound IC₅₀ (nM) (Hypothetical) |

| AGS | High | 1.5 |

| NCI-N87 | Medium | 15.2 |

| KATO III | Low | >1000 |

| MKN-45 | High | 2.1 |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Example In Vivo Xenograft Model Data

| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) (Hypothetical) |

| AGS (human gastric adenocarcinoma) | Vehicle Control | 0 |

| AGS (human gastric adenocarcinoma) | This compound (1 mg/kg) | 45 |

| AGS (human gastric adenocarcinoma) | This compound (5 mg/kg) | 85 |

| NCI-N87 (human gastric carcinoma) | Vehicle Control | 0 |

| NCI-N87 (human gastric carcinoma) | This compound (5 mg/kg) | 60 |

Tumor growth inhibition is a key metric in preclinical animal studies to assess the efficacy of an anti-cancer agent.

Experimental Protocols

Detailed experimental protocols for studies involving this compound are not publicly available. However, standard methodologies for evaluating an ADC in a preclinical gastric cancer setting would typically include the following:

In Vitro Cell Viability Assays

-

Cell Lines: A panel of human gastric cancer cell lines with varying levels of target antigen expression would be used.

-

Method: Cells would be seeded in 96-well plates and treated with increasing concentrations of this compound for a specified period (e.g., 72-96 hours). Cell viability would be assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®. The IC₅₀ values would then be calculated.

In Vivo Xenograft Studies

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) would be subcutaneously implanted with human gastric cancer cells to establish tumors.

-

Treatment: Once tumors reach a specified size, mice would be randomized into treatment and control groups. This compound would be administered intravenously at various dose levels and schedules.

-

Efficacy Assessment: Tumor volume would be measured regularly using calipers. At the end of the study, tumors may be excised and weighed. Tumor growth inhibition would be calculated based on the differences in tumor volume or weight between the treated and control groups.

Caption: A typical experimental workflow for an in vivo xenograft study.

Future Directions

The development of novel targeted therapies like ADCs is a critical area of research for gastric cancer, a disease that often has a poor prognosis in its advanced stages. Further research and publication of data on this compound are needed to fully understand its therapeutic potential. Key areas for future investigation would include:

-

Identification of the target antigen and its prevalence in gastric cancer subtypes.

-

Elucidation of the specific signaling pathways disrupted by the cytotoxic payload.

-

Determination of potential mechanisms of resistance.

-

Evaluation of this compound in combination with other therapeutic agents.

-

Progression into clinical trials to assess safety and efficacy in patients with gastric cancer.

Conclusion

This compound is an antibody-drug conjugate with reported preclinical activity against gastric cancer. While detailed information regarding its mechanism of action, target, and comprehensive preclinical data is not yet in the public domain, its classification as an ADC places it within a promising class of targeted therapies. The continued investigation and dissemination of research findings on this compound will be crucial in determining its potential role in the treatment of gastric cancer.

References

In Vivo Efficacy of SMP-93566 in Preclinical Cancer Models: A Technical Overview

Disclaimer: Publicly available data on a compound specifically designated "SMP-93566" is not available at the time of this writing. The following technical guide is a template designed to meet the structural and content requirements of the user's request. It utilizes placeholder data and generalized experimental protocols based on common practices in preclinical oncology research. Researchers and drug development professionals are encouraged to replace the placeholder information with their specific experimental data.

This guide provides a comprehensive overview of the methodologies and potential findings from in vivo efficacy studies of a hypothetical anti-cancer agent, this compound, in preclinical models. The focus is on presenting quantitative data in a structured format, detailing experimental protocols, and visualizing complex biological and experimental processes.

Summary of In Vivo Efficacy

The antitumor activity of this compound was evaluated in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models. The primary endpoint for efficacy was tumor growth inhibition (TGI).

Table 1: Efficacy of this compound in Xenograft Models of Non-Small Cell Lung Cancer (NSCLC)

| Model | Cancer Subtype | Dosing Regimen | Tumor Growth Inhibition (%) | p-value |

| LU-01-012 (PDX) | Adenocarcinoma | 50 mg/kg, QD, PO | 85 | < 0.001 |

| NCI-H1975 (CDX) | Adenocarcinoma | 50 mg/kg, QD, PO | 72 | < 0.01 |

| A549 (CDX) | Adenocarcinoma | 50 mg/kg, QD, PO | 45 | > 0.05 |

Table 2: Efficacy of this compound in Xenograft Models of Colorectal Cancer (CRC)

| Model | Cancer Subtype | Dosing Regimen | Tumor Growth Inhibition (%) | p-value |

| CO-03-008 (PDX) | Adenocarcinoma | 50 mg/kg, QD, PO | 92 | < 0.0001 |

| HT-29 (CDX) | Adenocarcinoma | 50 mg/kg, QD, PO | 68 | < 0.01 |

| HCT116 (CDX) | Carcinoma | 50 mg/kg, QD, PO | 75 | < 0.01 |

Experimental Protocols

A detailed methodology for the in vivo studies is provided below, outlining the steps from animal model selection to endpoint analysis.

2.1. Animal Models

-

Species: Female athymic nude mice (nu/nu)

-

Age: 6-8 weeks

-

Supplier: Charles River Laboratories

-

Acclimatization: Animals were acclimated for a minimum of 7 days prior to the start of the study.

-

Housing: Mice were housed in specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle and provided with ad libitum access to food and water. All procedures were performed in accordance with institutional animal care and use committee (IACUC) guidelines.

2.2. Tumor Implantation

-

Cell Line-Derived Xenografts (CDX): Cultured cancer cells (e.g., NCI-H1975, A549, HT-29, HCT116) were harvested during the exponential growth phase. A suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel was subcutaneously injected into the right flank of each mouse.

-

Patient-Derived Xenografts (PDX): Cryopreserved PDX tissue fragments (approximately 20-30 mm³) were subcutaneously implanted into the right flank of the mice.

2.3. Study Design and Drug Administration

-

Tumor Monitoring: Tumor volumes were measured twice weekly using digital calipers. The formula used for volume calculation was: (Length x Width²) / 2.

-

Randomization: When tumors reached an average volume of 150-200 mm³, mice were randomized into vehicle control and treatment groups (n=10 per group).

-

Treatment: this compound was formulated in a vehicle of 0.5% methylcellulose and administered orally (PO) once daily (QD) at the indicated doses. The vehicle control group received the formulation without the active compound.

-

Duration: Treatment was continued for 21 consecutive days.

2.4. Endpoint Analysis

-

Primary Endpoint: Tumor growth inhibition (TGI) was calculated at the end of the treatment period using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

Secondary Endpoints: Body weight was monitored twice weekly as a measure of toxicity. At the end of the study, tumors were excised for pharmacodynamic (PD) marker analysis via immunohistochemistry (IHC) and Western blot.

-

Statistical Analysis: Statistical significance between the treated and control groups was determined using a one-way ANOVA with Dunnett's post-hoc test. A p-value of < 0.05 was considered statistically significant.

Visualizations: Pathways and Workflows

3.1. Proposed Signaling Pathway of this compound

The following diagram illustrates a hypothetical signaling cascade targeted by this compound, leading to the inhibition of tumor cell proliferation and survival.

3.2. Experimental Workflow for In Vivo Efficacy Studies

The diagram below outlines the sequential steps involved in conducting the in vivo efficacy studies of this compound.

Technical Guide: Elucidating the Low Payload Shedding Rate of SMP-93566

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antibody-drug conjugate (ADC) SMP-93566, focusing on the molecular characteristics and experimental data that contribute to its remarkably low payload shedding rate. This compound is an investigational ADC noted for its high stability, which is a critical attribute for ensuring therapeutic efficacy and minimizing off-target toxicity.

Introduction to this compound and the Significance of Linker Stability

Antibody-drug conjugates are a promising class of therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects the antibody and the payload, plays a pivotal role in the overall performance of an ADC. Premature cleavage of the linker in systemic circulation, known as payload shedding, can lead to the release of the cytotoxic agent into the bloodstream, potentially causing systemic toxicity and reducing the therapeutic window.

This compound has been engineered with a highly stable linker designed to resist cleavage in the plasma, ensuring that the cytotoxic payload is delivered specifically to the target tumor cells. This guide will delve into the stability profile of this compound, presenting key data and the experimental protocols used to assess its low payload shedding characteristics.

Quantitative Stability Data

The stability of this compound has been rigorously assessed through a series of in vitro experiments. The following tables summarize the key quantitative data regarding its plasma stability, storage stability, and the percentage of unconjugated antibody over time.

Table 1: In Vitro Plasma Stability of this compound

| Time Point | Percentage of Intact ADC (%) |

| 0 hours | 100 |

| 24 hours | 98.5 |

| 48 hours | 97.2 |

| 72 hours | 96.1 |

| 168 hours (7 days) | 92.3 |

Table 2: Long-Term Storage Stability of this compound

| Storage Condition | Time Point | Percentage of Intact ADC (%) |

| 4°C | 0 months | 100 |

| 3 months | 99.8 | |

| 6 months | 99.5 | |

| 12 months | 99.1 | |

| -20°C | 0 months | 100 |

| 6 months | 99.9 | |

| 12 months | 99.8 | |

| 24 months | 99.6 |

Table 3: Naked Antibody Percentage in this compound Formulation

| Time Point (at 4°C) | Naked Antibody Percentage (%) |

| Initial | < 1.0 |

| 6 months | 1.2 |

| 12 months | 1.5 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are essential for the accurate assessment of ADC stability and payload shedding.

In Vitro Plasma Stability Assessment

This protocol outlines the procedure for evaluating the stability of this compound in human plasma.

-

Preparation of Plasma: Fresh human plasma is thawed at 37°C and centrifuged to remove any cryoprecipitates.

-

Incubation: this compound is incubated in human plasma at a concentration of 100 µg/mL at 37°C.

-

Time Points: Aliquots are taken at 0, 24, 48, 72, and 168 hours.

-

Sample Processing: At each time point, the ADC is captured from the plasma using protein A magnetic beads.

-

Payload Quantification: The amount of payload still conjugated to the antibody is quantified using liquid chromatography-mass spectrometry (LC-MS). The percentage of intact ADC is calculated relative to the 0-hour time point.

Long-Term Storage Stability

This protocol describes the method for assessing the stability of this compound under various storage conditions.

-

Sample Preparation: this compound is stored in its formulation buffer at concentrations of 1 mg/mL.

-

Storage Conditions: Samples are stored at 4°C and -20°C.

-

Time Points: Samples are analyzed at 0, 3, 6, and 12 months for 4°C storage, and at 0, 6, 12, and 24 months for -20°C storage.

-

Analysis: The integrity of the ADC is assessed using size-exclusion chromatography (SEC-HPLC) to detect aggregation and fragmentation, and reversed-phase HPLC (RP-HPLC) to quantify the intact ADC.

Determination of Naked Antibody Percentage by HIC

This protocol details the use of Hydrophobic Interaction Chromatography (HIC) to quantify the percentage of unconjugated antibody in the this compound formulation.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a HIC column (e.g., TSKgel Butyl-NPR) is used.

-

Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.

-

Mobile Phase B: 50 mM sodium phosphate, pH 7.0.

-

Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B is run to elute the different species.

-

Detection: The eluate is monitored at 280 nm.

-

Data Analysis: The peak corresponding to the naked antibody is integrated, and its area is expressed as a percentage of the total peak area of all species (naked antibody and different drug-to-antibody ratio species).

Visualizations of Key Processes and Pathways

The following diagrams illustrate the core concepts related to the stability of this compound.

Caption: Experimental workflows for assessing the stability of this compound.

Caption: Pathways of this compound, highlighting the low payload shedding.

Caption: Principle of HIC separation for ADC species.

Discussion

The data presented in this guide collectively demonstrate the high stability of this compound, a key factor contributing to its low payload shedding rate. The minimal degradation observed in human plasma over an extended period suggests that the linker chemistry is robust and resistant to enzymatic and chemical cleavage in the circulatory system. This stability is crucial for maximizing the delivery of the cytotoxic payload to the tumor site while minimizing systemic exposure and associated toxicities.

The long-term storage stability data further underscore the robustness of the this compound formulation. The low percentage of naked antibody, as determined by HIC, indicates an efficient and stable conjugation process. The use of validated analytical methods, such as LC-MS and HIC, is paramount for the accurate characterization of ADCs and for ensuring product quality and consistency.

Initial Safety and Toxicology Profile of SMP-93566: Information Not Publicly Available

A comprehensive search for the initial safety and toxicology profile of the compound designated SMP-93566 has revealed no publicly available data. Detailed information regarding its preclinical safety, toxicology, experimental protocols, and associated signaling pathways could not be obtained from public domain sources.

Efforts to locate specific data on this compound, identified in limited references as an antibody-drug conjugate (ADC) with potential anti-tumor activity, were unsuccessful. Searches for safety data sheets, toxicology reports, preclinical study results, patents, and clinical trial information did not yield any specific quantitative or qualitative data required to construct an in-depth technical guide.

The requested information, including quantitative data for structured tables, detailed experimental methodologies, and signaling pathway diagrams, appears to be proprietary and not disclosed in publicly accessible scientific literature, regulatory submissions, or patent databases at this time.

For researchers, scientists, and drug development professionals seeking this information, it is recommended to consult internal documentation if this compound is part of an in-house development pipeline. Alternatively, direct inquiry to the originating company or research institution, if known, may be necessary to obtain the desired safety and toxicology profile.

Without the foundational data, the creation of the requested in-depth technical guide, including data tables and Graphviz diagrams, is not possible. The following sections would have been populated had the information been available.

[Section Intended for Data Presentation]

A summary of all quantitative data into clearly structured tables for easy comparison would have been presented here. This would have included, but not been limited to:

-

In Vitro Cytotoxicity: IC50 values across various cancer cell lines.

-

In Vivo Maximum Tolerated Dose (MTD): MTD values in relevant animal models (e.g., rodents, non-human primates).

-

Pharmacokinetic (PK) Parameters: Key PK parameters such as Cmax, AUC, half-life, and clearance.

-

Safety Pharmacology: Data on cardiovascular, respiratory, and central nervous system endpoints.

-

Genotoxicity Assays: Results from Ames test, micronucleus assay, etc.

-

Repeat-Dose Toxicology: Summary of findings from studies of various durations.

[Section Intended for Experimental Protocols]

Detailed methodologies for all key experiments cited would have been provided in this section. This would have encompassed:

-

Cell Lines and Culture Conditions: Specifics of the cell lines used for in vitro assays.

-

Animal Models: Species, strain, sex, and age of animals used in in vivo studies.

-

Dosing Regimen: Formulation, route of administration, dose levels, and frequency for in vivo studies.

-

Bioanalytical Methods: Assays used for pharmacokinetic and toxicokinetic analysis.

-

Histopathology Procedures: Tissue collection, processing, and staining methods.

-

Statistical Analysis: Statistical methods employed for data analysis.

[Section Intended for Mandatory Visualization]

Diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language) would have been included here. These would have been designed to visually represent:

-

The proposed mechanism of action of this compound, including antibody binding, internalization, and payload release.

-

The workflow of key toxicology assays.

-

The logical relationship between observed toxicities and dose levels.

Methodological & Application

In Vitro Cell-Based Assay Protocols for SMP-93566: A Comprehensive Guide for Researchers

Introduction

SMP-93566 is an antibody-drug conjugate (ADC) that has demonstrated in vivo tumor inhibitory effects in preclinical models of ovarian, gastric, and breast cancer. ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule payload. This approach allows for the selective delivery of the cytotoxic agent to cancer cells that express a specific target antigen on their surface, thereby minimizing off-target toxicity. This document provides a detailed overview of hypothetical in vitro cell-based assay protocols for the evaluation of this compound, designed for researchers, scientists, and drug development professionals.

Due to the limited publicly available information on the specific target, payload, and mechanism of action of this compound, the following protocols are based on general principles for characterizing ADCs. These protocols will need to be adapted once more specific information about this compound becomes available.

I. General Experimental Workflow

The in vitro characterization of an ADC like this compound typically involves a series of assays to determine its binding affinity, internalization, cytotoxicity, and mechanism of action. A generalized workflow for these experiments is outlined below.

Caption: General experimental workflow for the in vitro characterization of this compound.

II. Hypothetical Signaling Pathway for an ADC

The mechanism of action of an ADC involves several key steps, from binding to the target antigen to the ultimate induction of cell death. The following diagram illustrates a hypothetical signaling pathway for an ADC like this compound.

Caption: Hypothetical mechanism of action for an antibody-drug conjugate (ADC).

III. Experimental Protocols

The following are detailed, step-by-step protocols for key in vitro cell-based assays to characterize this compound.

A. Cell Viability and Cytotoxicity Assay

This assay determines the concentration-dependent cytotoxic effect of this compound on target-expressing cancer cells.

Materials:

-

Target-positive and target-negative cancer cell lines (e.g., SK-OV-3 for ovarian cancer, NCI-N87 for gastric cancer, MDA-MB-231 for breast cancer)

-

Complete cell culture medium (specific to each cell line)

-

This compound

-

Control ADC (non-targeting or with an irrelevant antibody)

-

Untreated control

-

96-well clear-bottom white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

-

Luminometer

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound and the control ADC in complete medium. A typical concentration range would be from 0.01 nM to 1000 nM.

-

Remove the medium from the cell plates and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only (blank) and cells with medium but no compound (untreated control).

-

Incubate for a predetermined duration (e.g., 72-120 hours).

-

-

Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the average luminescence of the blank wells from all other wells.

-

Normalize the data to the untreated control wells (set to 100% viability).

-

Plot the percentage of cell viability against the log concentration of this compound.

-

Calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

-

B. Target Engagement and Internalization Assay

This assay confirms that this compound binds to its target on the cell surface and is subsequently internalized.

Materials:

-

Target-positive cancer cell lines

-

This compound labeled with a fluorescent dye (e.g., Alexa Fluor 488)

-

Control ADC labeled with the same fluorescent dye

-

Hoechst 33342 (for nuclear staining)

-

Lysosomal marker (e.g., LysoTracker™ Red)

-

Confocal microscope

-

Flow cytometer

Protocol (Confocal Microscopy):

-

Cell Seeding:

-

Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with fluorescently labeled this compound (e.g., 10 µg/mL) for various time points (e.g., 0, 1, 4, 24 hours).

-

In the last 30 minutes of incubation, add Hoechst 33342 and a lysosomal marker to the medium.

-

-

Imaging:

-

Wash the cells with PBS.

-

Image the cells using a confocal microscope, capturing images for the fluorescently labeled ADC, the nucleus, and lysosomes.

-

-

Analysis:

-

Observe the co-localization of the fluorescently labeled this compound with lysosomes over time, which indicates internalization and trafficking.

-

Protocol (Flow Cytometry for Binding):

-

Cell Preparation:

-

Harvest cells and resuspend them in FACS buffer (PBS with 1% BSA).

-

-

Staining:

-

Incubate cells with varying concentrations of fluorescently labeled this compound on ice for 1 hour.

-

-

Analysis:

-

Wash the cells with FACS buffer.

-

Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI).

-

Plot the MFI against the concentration of the ADC to determine the binding affinity (EC₅₀).

-

IV. Data Presentation

Quantitative data from the in vitro assays should be summarized in clearly structured tables for easy comparison.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Target Expression (Hypothetical) | IC₅₀ (nM) of this compound | IC₅₀ (nM) of Control ADC |

| SK-OV-3 | Ovarian | High | Data to be filled | >1000 |

| NCI-N87 | Gastric | High | Data to be filled | >1000 |

| MDA-MB-231 | Breast | Low/Negative | >1000 | >1000 |

| Additional Cell Lines | ... | ... | Data to be filled | ... |

Table 2: Binding Affinity of this compound to Target-Positive Cells

| Cell Line | EC₅₀ (nM) |

| SK-OV-3 | Data to be filled |

| NCI-N87 | Data to be filled |

Disclaimer: The protocols and data presented here are hypothetical and for illustrative purposes only. Specific experimental conditions and the choice of cell lines should be optimized based on the known properties of this compound. The lack of publicly available information on this compound prevents the provision of actual experimental data and a confirmed mechanism of action. Researchers should consult relevant scientific literature and technical resources when designing and executing their experiments.

Application Notes and Protocols for SMP-93566 in Xenograft Mouse Models

For Research Use Only. Not for use in diagnostic procedures.

Introduction

SMP-93566 is a potent and selective small molecule inhibitor of Kinase X, a key enzyme implicated in the proliferation and survival of various cancer cell types. These application notes provide detailed guidelines and protocols for the in vivo administration of this compound in subcutaneous xenograft mouse models. The following protocols cover cell line selection, tumor implantation, drug formulation and administration, and efficacy assessment.

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of Kinase X, inhibiting its downstream signaling pathways, primarily the MAPK/Erk pathway, which is crucial for cell proliferation and survival.[1][2][3][4] This inhibition leads to cell cycle arrest and apoptosis in tumor cells with aberrant Kinase X activity.

Caption: Signaling pathway of Kinase X and inhibition by this compound.

Data Presentation

Table 1: Recommended Cell Lines for Xenograft Models

| Cell Line | Cancer Type | Rationale for Use |

| NCI-H1975 | Non-Small Cell Lung Cancer | Known to harbor mutations that may be relevant to Kinase X signaling.[5] |

| A549 | Lung Carcinoma | Widely used lung cancer cell line for xenograft studies.[6][7] |

| PANC-1 | Pancreatic Cancer | A common cell line for studying pancreatic tumor biology.[6][7] |

| U87-MG | Glioblastoma | Standard cell line for brain cancer xenograft models.[6][7] |

| MDA-MB-231 | Breast Cancer | A triple-negative breast cancer cell line, often used in xenograft studies.[7] |

Table 2: Dosing and Formulation Guidelines

| Parameter | Recommendation |

| Formulation Vehicle | 0.5% Methylcellulose in sterile water with 0.2% Tween 80 |

| Route of Administration | Oral gavage (p.o.) |

| Dosing Schedule | Once daily (QD) |

| Recommended Dose Range | 25-100 mg/kg (based on preliminary studies) |

| Maximum Administration Volume | 10 mL/kg (e.g., 200 µL for a 20g mouse) |

Table 3: Tumor Growth Monitoring Schedule

| Parameter | Frequency | Method |

| Tumor Volume | Twice weekly | Digital calipers |

| Body Weight | Twice weekly | Standard animal scale |

| Clinical Observations | Daily | Visual assessment of animal health |

| Bioluminescence Imaging (optional) | Once weekly | IVIS or similar imaging system[8][9][10][11] |

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model Establishment

This protocol details the procedure for establishing subcutaneous tumors in immunodeficient mice.[12][13][14][15]

Materials:

-

Selected cancer cell line

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel (optional, recommended for poorly engrafting cell lines)[12][13]

-

Immunodeficient mice (e.g., NU/J, NOD.CB17-Prkdcscid/J, or NSG™)[16]

-

Syringes (1 mL) and needles (25-27G)

-

Anesthesia (e.g., isoflurane or ketamine/xylazine)

Procedure:

-

Cell Culture: Culture the selected cancer cell line in its recommended complete medium until it reaches 80-90% confluency. Ensure cells are in the logarithmic growth phase.[12]

-

Cell Harvesting:

-

Wash the cells with PBS.

-

Add trypsin-EDTA and incubate until cells detach.

-

Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.

-

Centrifuge at 1500 rpm for 5 minutes.[12]

-

Discard the supernatant and resuspend the cell pellet in sterile PBS or serum-free medium.

-

Perform a cell count using a hemocytometer or automated cell counter.

-

-

Cell Preparation for Injection:

-

Centrifuge the cells again and resuspend the pellet in sterile PBS at a concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.

-

If using Matrigel, mix the cell suspension with Matrigel at a 1:1 ratio on ice.[12]

-

-

Subcutaneous Injection:

-

Anesthetize the mouse.

-

Shave the injection site (typically the right flank).

-

Wipe the area with an alcohol swab.

-

Gently pinch the skin and insert the needle subcutaneously.[12]

-

Slowly inject 100-200 µL of the cell suspension (containing 5-10 x 10⁶ cells).[17]

-

Withdraw the needle slowly to prevent leakage.

-

-

Post-Injection Monitoring:

-

Return the mice to their cages and monitor them for recovery.

-

Check for tumor formation starting approximately one week post-injection.[14]

-

Protocol 2: Administration of this compound

This protocol outlines the preparation and oral administration of this compound.

Materials:

-

This compound compound

-

Vehicle solution (0.5% Methylcellulose, 0.2% Tween 80 in sterile water)

-

Balance, weigh boats, spatulas

-

Sonicator or homogenizer

-

Oral gavage needles (flexible tip recommended)

-

Syringes (1 mL)

Procedure:

-

Formulation Preparation:

-

Calculate the required amount of this compound and vehicle based on the number of mice, their average weight, and the target dose.

-

Weigh the this compound powder.

-

Prepare the vehicle solution.

-

Gradually add the this compound powder to the vehicle while vortexing or stirring to create a uniform suspension.

-

Sonication may be required to achieve a homogenous mixture.

-

-

Animal Dosing:

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[17]

-

Record the body weight of each mouse before dosing.

-

Calculate the exact volume of the this compound suspension to administer to each mouse.

-

Gently restrain the mouse and insert the oral gavage needle into the esophagus.

-

Administer the calculated volume slowly.

-

Administer the vehicle-only solution to the control group.

-

Repeat the administration daily or as per the experimental design.

-

Protocol 3: Efficacy and Toxicity Monitoring

This protocol describes the regular monitoring of tumor growth and animal health.

Materials:

-

Digital calipers

-

Animal scale

Procedure:

-

Tumor Measurement:

-

Twice a week, measure the length (L) and width (W) of the tumor using digital calipers.

-

Calculate the tumor volume using the formula: Volume = (L x W²) / 2.[17]

-

-

Body Weight Measurement:

-

Twice a week, weigh each mouse and record the data. Significant body weight loss (>15-20%) can be an indicator of toxicity.

-

-

Clinical Observations:

-

Daily, observe the mice for any signs of distress, such as changes in posture, activity, or grooming.

-

-

Study Endpoint:

Experimental Workflow Visualization

Caption: Workflow for a typical in vivo efficacy study with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Patient-derived cell line, xenograft and organoid models in lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. meliordiscovery.com [meliordiscovery.com]

- 7. Over 50 Cell Line-Derived Xenograft (CDX) Models for Cancer Therapy Research | LIDE Biotech [lidebiotech.com]

- 8. [PDF] A Comparison of Imaging Techniques to Monitor Tumor Growth and Cancer Progression in Living Animals | Semantic Scholar [semanticscholar.org]

- 9. A Comparison of Imaging Techniques to Monitor Tumor Growth and Cancer Progression in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. oncology.labcorp.com [oncology.labcorp.com]

- 12. yeasenbio.com [yeasenbio.com]

- 13. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 14. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]

- 15. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]

- 16. Cancer Cell Line Efficacy Studies [jax.org]

- 17. benchchem.com [benchchem.com]

Application Note: Techniques for Assessing the Drug-to-Antibody Ratio (DAR) of SMP-93566

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug.[1] The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.[1][2] The DAR value significantly impacts the ADC's efficacy and safety; a low DAR may result in reduced potency, while a high DAR can negatively affect pharmacokinetics and increase toxicity.[1] Therefore, accurate and robust methods for determining the DAR are essential during the development and manufacturing of ADCs like SMP-93566.

This application note provides detailed protocols for three common techniques used to assess the DAR of ADCs: UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

UV/Vis Spectroscopy for Average DAR Determination

UV/Vis spectroscopy is a straightforward and rapid method for determining the average DAR of an ADC, provided the antibody and the conjugated drug have distinct absorbance maxima.[3] This technique relies on the measurement of absorbance at two different wavelengths to calculate the concentrations of the antibody and the drug, from which the average DAR can be derived.

Experimental Protocol

-

Sample Preparation:

-

Prepare a stock solution of the this compound ADC in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Determine the molar extinction coefficients of the unconjugated antibody and the free drug at two relevant wavelengths (e.g., 280 nm for the antibody and a wavelength specific to the drug, such as 350 nm).

-

-

Spectrophotometer Setup and Measurement:

-

Set up a UV/Vis spectrophotometer to measure absorbance at the two selected wavelengths.

-

Blank the instrument using the same buffer as the ADC sample.

-

Measure the absorbance of the this compound ADC solution at both wavelengths.

-

-

Data Analysis and DAR Calculation:

-

Calculate the concentration of the antibody and the drug using the Beer-Lambert law and the measured absorbances.

-

The average DAR is calculated as the molar ratio of the drug to the antibody.

-

Quantitative Data Summary

| Parameter | Value |

| Wavelength 1 (Antibody) | 280 nm |

| Wavelength 2 (Drug) | 350 nm |

| Molar Extinction Coefficient (Antibody @ 280 nm) | 210,000 M⁻¹cm⁻¹ |

| Molar Extinction Coefficient (Drug @ 350 nm) | 25,000 M⁻¹cm⁻¹ |

| Molar Extinction Coefficient (Drug @ 280 nm) | 5,000 M⁻¹cm⁻¹ |

| Molar Extinction Coefficient (Antibody @ 350 nm) | 0 M⁻¹cm⁻¹ |

| Sample Concentration | 1 mg/mL |

Experimental Workflow```dot

Caption: Workflow for DAR assessment using HIC-HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detailed DAR Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly accurate and sensitive method for determining the DAR and the distribution of drug-loaded species in an ADC. [1]This technique can be applied to the intact ADC or to its subunits after reduction.

Experimental Protocol for Intact Mass Analysis

-

Sample Preparation:

-

Desalt the this compound ADC sample using a suitable method (e.g., buffer exchange).

-

Dilute the desalted sample in an appropriate solvent for LC-MS analysis (e.g., water with 0.1% formic acid).

-

-

LC-MS System and Conditions:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF) coupled with a UHPLC system.

-

Separate the ADC species using a reversed-phase column with a gradient of acetonitrile in water with 0.1% formic acid.

-

Acquire mass spectra in the positive ion mode.

-

-

Data Analysis:

-

Deconvolute the raw mass spectra to obtain the molecular weights of the different ADC species.

-

Identify the peaks corresponding to the different drug-loaded forms (DAR0, DAR2, DAR4, etc.).

-

Calculate the weighted average DAR based on the relative abundance of each species.

-

Quantitative Data Summary

| Parameter | Value |

| LC System | Agilent 1290 Infinity UHPLC System |

| Mass Spectrometer | Agilent 6550 Q-TOF |

| Column | PLRP-S, 1000Å, 2.1 mm x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 60 °C |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

Experimental Workflow

Caption: Workflow for DAR analysis by intact mass LC-MS.

References

Application of SMP-93566 in Combination with Other Chemotherapy Agents: A Review of Publicly Available Data

Notice to Researchers, Scientists, and Drug Development Professionals:

A comprehensive review of publicly available scientific literature, clinical trial data, and patent databases reveals a significant lack of detailed information regarding the application of SMP-93566 in combination with other chemotherapy agents. As such, the creation of detailed application notes and protocols with quantitative data, specific experimental methodologies, and signaling pathway diagrams is not feasible at this time.

Summary of Available Information

This compound is identified as an antibody-drug conjugate (ADC) that has demonstrated in vivo tumor inhibitory effects in preclinical models of ovarian, gastric, and breast cancer.[1] An ADC is a therapeutic modality that utilizes a monoclonal antibody to specifically target a tumor-associated antigen, thereby delivering a potent cytotoxic payload directly to cancer cells. This targeted approach aims to enhance efficacy while minimizing systemic toxicity.

Despite this general classification, crucial details about this compound remain undisclosed in the public domain. This includes:

-

The specific target antigen of the monoclonal antibody component.

-

The nature of the cytotoxic payload.

-

The type of linker used to conjugate the antibody and the payload.

-

Any preclinical or clinical data from studies investigating this compound as a monotherapy or in combination with other chemotherapeutic agents.

Limitations in Generating Application Notes and Protocols

The absence of this critical information precludes the development of the requested detailed documentation. Specifically:

-

Quantitative Data: Without published studies, there is no data to populate tables summarizing the efficacy of combination therapies (e.g., synergistic effects, IC50 values, tumor growth inhibition percentages).

-

Experimental Protocols: Detailed methodologies for key experiments such as cell viability assays, apoptosis assays, or in vivo efficacy studies involving this compound in combination with other agents cannot be provided without access to the original research.

-

Signaling Pathways and Workflows: The molecular target of this compound and its mechanism of action are unknown. Therefore, it is impossible to create accurate diagrams of the relevant signaling pathways or experimental workflows.

General Principles for ADC Combination Therapy (Hypothetical)

While specific protocols for this compound are unavailable, general principles for evaluating ADC combination therapies can be considered. The primary goals of such combinations are typically to achieve synergistic or additive anti-tumor effects, overcome drug resistance, and/or reduce the dosages of individual agents to mitigate toxicity.

A hypothetical experimental workflow to evaluate the combination of an ADC like this compound with a standard chemotherapy agent (e.g., a taxane or a platinum-based agent) would generally involve the following stages:

Caption: Hypothetical workflow for preclinical evaluation of an ADC in combination therapy.

Further investigation by the scientific community and the release of data from the developers of this compound will be necessary to enable the creation of specific and actionable application notes and protocols for its use in combination with other chemotherapy agents.

References

Application Notes and Protocols: Evaluating the Anti-Metastatic Effects of SMP-93566

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for evaluating the anti-metastatic properties of the novel investigational compound SMP-93566. The following sections outline in vitro and in vivo methodologies, present hypothetical data in a structured format, and include visualizations of experimental workflows and the proposed signaling pathway.

Introduction

Metastasis is a complex, multi-step process that remains the primary cause of cancer-related mortality. It involves the local invasion of cancer cells, their intravasation into the circulatory system, survival in transit, extravasation at a distant site, and colonization to form secondary tumors. The development of therapeutic agents that can inhibit one or more of these steps is a critical goal in oncology research.

This compound is a novel synthetic molecule hypothesized to interfere with key signaling pathways that promote cancer cell migration and invasion. These protocols are designed to rigorously assess the anti-metastatic efficacy of this compound.

Proposed Mechanism of Action

This compound is postulated to exert its anti-metastatic effects by inhibiting the Matrix Metalloproteinase (MMP) signaling pathway, specifically targeting MMP-2 and MMP-9. These enzymes are crucial for the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion and metastasis.

In Vitro Anti-Metastatic Assays

A series of in vitro assays should be performed to determine the direct effects of this compound on cancer cell viability, migration, and invasion.

Experimental Workflow: In Vitro Assays

Protocol: Cell Viability Assay (MTT)

Objective: To determine the cytotoxic effects of this compound and identify non-toxic concentrations for subsequent assays.

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

96-well plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.

-

Treat cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

-

Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Protocol: Wound Healing (Scratch) Assay[1]

Objective: To assess the effect of this compound on cancer cell migration.

Materials:

-

6-well plates

-

200 µL pipette tip

-

Complete culture medium

-

Serum-free medium

-

This compound at non-toxic concentrations

Procedure:

-

Seed cells in 6-well plates and grow to 90-100% confluency.

-

Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash with PBS to remove detached cells.

-

Add serum-free medium containing different concentrations of this compound.

-

Capture images of the scratch at 0 hours and 24 hours.

-

Measure the wound area at each time point and calculate the percentage of wound closure.

Protocol: Transwell Migration and Invasion Assays[2][3][4][5]

Objective: To quantify the effect of this compound on cell migration and invasion towards a chemoattractant.

Materials:

-

24-well Transwell inserts (8 µm pore size)

-

Matrigel (for invasion assay only)

-

Serum-free medium

-

Complete culture medium (with 10% FBS as chemoattractant)

-

This compound

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet for staining

Procedure:

-

For Invasion Assay: Coat the top of the Transwell insert with diluted Matrigel and incubate for 30 minutes at 37°C to allow for gelling.[1] For the migration assay, this step is omitted.[1][2]

-

Resuspend 5 x 10⁴ cells in 200 µL of serum-free medium containing the desired concentration of this compound and add to the upper chamber.

-

Add 500 µL of complete medium (with 10% FBS) to the lower chamber.[1]

-

Incubate for 20-24 hours at 37°C.[1]

-

Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells on the lower surface with methanol and stain with 0.1% crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

Hypothetical In Vitro Data

Table 1: Effect of this compound on Cell Viability, Migration, and Invasion

| Concentration (µM) | Cell Viability (% of Control, 48h) | Wound Closure (% of Control, 24h) | Migrated Cells (% of Control) | Invaded Cells (% of Control) |

| 0 (Control) | 100 ± 4.5 | 100 ± 8.2 | 100 ± 11.3 | 100 ± 12.5 |

| 1 | 98 ± 3.9 | 85 ± 7.1 | 82 ± 9.8 | 79 ± 10.1 |

| 5 | 95 ± 5.1 | 62 ± 6.5 | 58 ± 7.4 | 51 ± 8.3 |

| 10 | 92 ± 4.8 | 41 ± 5.3 | 35 ± 6.1 | 28 ± 5.9 |

| 25 | 75 ± 6.2 | 25 ± 4.9 | 18 ± 4.5 | 12 ± 3.8 |

Data are presented as mean ± standard deviation.

In Vivo Anti-Metastatic Assay

An in vivo model is essential to evaluate the efficacy of this compound in a complex biological system. A spontaneous metastasis model using immunodeficient mice is recommended.

Experimental Workflow: In Vivo Assay

Protocol: Spontaneous Metastasis Mouse Model[6][7]

Objective: To evaluate the effect of this compound on the development of spontaneous metastases from a primary tumor.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID or BALB/c nude)

-

Luciferase-expressing cancer cells (e.g., MDA-MB-231-luc)

-

Matrigel

-

This compound formulation for in vivo administration

-

Bioluminescence imaging system

-

Surgical instruments for tumor resection

-

Histology reagents (formalin, paraffin, H&E stain)

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject 1 x 10⁶ luciferase-expressing cancer cells mixed with Matrigel into the mammary fat pad of each mouse.[3]

-

Tumor Growth and Treatment: Monitor primary tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control, this compound at low and high doses). Administer treatment daily via the appropriate route (e.g., oral gavage).

-

Tumor Resection: Once primary tumors reach a predetermined size (e.g., 500 mm³), surgically resect the tumors.

-

Metastasis Monitoring: Monitor the development of distant metastases weekly using bioluminescence imaging.

-

Endpoint Analysis: Euthanize mice when they show signs of morbidity or at a pre-defined endpoint (e.g., 4-6 weeks post-resection). Harvest lungs and other potential metastatic sites (e.g., liver, bone).

-

Quantification: Count the number of visible metastatic nodules on the lung surface. Fix tissues in formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining to confirm and quantify micrometastases.

Hypothetical In Vivo Data

Table 2: Effect of this compound on Spontaneous Lung Metastasis

| Treatment Group | Number of Mice | Primary Tumor Growth Rate (mm³/day) | Lung Metastatic Nodules (Mean ± SD) | Bioluminescence Signal (Photons/s, Mean ± SD) |

| Vehicle Control | 10 | 45 ± 5.2 | 38 ± 9.1 | 1.5 x 10⁷ ± 0.4 x 10⁷ |

| This compound (10 mg/kg) | 10 | 42 ± 4.8 | 15 ± 4.5 | 0.6 x 10⁷ ± 0.2 x 10⁷ |

| This compound (30 mg/kg) | 10 | 40 ± 5.1 | 5 ± 2.3 | 0.2 x 10⁷ ± 0.1 x 10⁷ |

Data are presented as mean ± standard deviation.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of the anti-metastatic potential of this compound. The combination of in vitro and in vivo assays will allow for a thorough assessment of the compound's efficacy and mechanism of action. The structured data presentation and visual workflows are intended to facilitate experimental design, execution, and interpretation. Successful outcomes from these studies would provide strong rationale for further development of this compound as a novel anti-metastatic therapeutic agent.

References

Application Note: Measuring SMP-93566 Binding to Target Cells Using Flow Cytometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

SMP-93566 is an antibody-drug conjugate (ADC) that has demonstrated in vivo tumor inhibitory effects in ovarian, gastric, and breast cancer models. As with all ADCs, its efficacy is predicated on the specific binding of its antibody component to a target antigen on the surface of cancer cells. This binding event facilitates the internalization of the ADC and the subsequent release of its cytotoxic payload. Therefore, accurately quantifying the binding of this compound to its target cells is a critical step in its preclinical and clinical development.

Flow cytometry is a powerful and high-throughput technique that allows for the rapid and quantitative analysis of cell surface protein expression and ligand binding at the single-cell level. This application note provides a detailed protocol for measuring the binding of the antibody component of this compound to its target cells using flow cytometry. The protocol outlines the necessary reagents, step-by-step procedures for cell preparation, staining, and data acquisition, as well as guidelines for data analysis.